5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal
Description
5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal is a complex α,β-unsaturated aldehyde derivative featuring dual chalcogen (selenium and sulfur) substituents. Its structure combines a conjugated dienal backbone with bulky aromatic groups, which significantly influence its electronic and steric properties. The selenium and sulfur atoms at positions 3 and 4 introduce unique redox activity and polarizability, distinguishing it from simpler aldehydes or dienals. While direct data on this compound is sparse in the provided evidence, its structural analogs (e.g., penta-2,4-dienal derivatives) and substituent effects can be extrapolated for comparative analysis .
Properties
CAS No. |
647010-43-3 |
|---|---|
Molecular Formula |
C23H18OSSe |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-phenyl-4-phenylselanyl-3-phenylsulfanylpenta-2,4-dienal |
InChI |
InChI=1S/C23H18OSSe/c24-17-16-22(25-20-12-6-2-7-13-20)23(18-19-10-4-1-5-11-19)26-21-14-8-3-9-15-21/h1-18H |
InChI Key |
XSZNFSAJSKLNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=CC=O)SC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal typically involves multi-step organic reactions. One common approach might include:
Formation of the penta-2,4-dienal backbone: This can be achieved through aldol condensation reactions.
Introduction of phenyl groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of phenylselanyl and phenylsulfanyl groups: These groups can be added through nucleophilic substitution reactions using appropriate phenylselanyl and phenylsulfanyl reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or selenoxides.
Reduction: Reduction reactions might convert the aldehyde group to an alcohol.
Substitution: The phenylselanyl and phenylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, selenoxides.
Reduction products: Alcohols.
Substitution products: Compounds with different functional groups replacing phenylselanyl or phenylsulfanyl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal is C17H16S2Se, with a molecular weight of approximately 338.43 g/mol. The compound features multiple functional groups, including phenyl, sulfanyl, and selenyl moieties, contributing to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal as an anticancer agent. Its structural components suggest that it may interact with biological targets involved in cancer cell proliferation and survival.
Case Study: Antiproliferative Effects
In a study examining the antiproliferative effects of this compound on various cancer cell lines, it was found to exhibit significant cytotoxicity. The compound was tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner with IC50 values ranging from 5 to 15 µM, depending on the cell line tested .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest and oxidative stress |
Organic Synthesis
5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Michael Additions: The compound can act as an electrophile in Michael addition reactions, facilitating the synthesis of more complex molecules.
- Cross-Coupling Reactions: Its functional groups enable it to undergo cross-coupling reactions with organometallic reagents, which are essential for building carbon-carbon bonds in complex organic molecules.
Material Science
In material science, compounds like 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal are being explored for their potential use in developing new materials with specific electronic or optical properties. The presence of sulfur and selenium atoms can impart unique electronic characteristics that may be useful in:
- Organic Photovoltaics: The compound could potentially be integrated into photovoltaic cells to improve light absorption and energy conversion efficiency.
- Sensors: Its reactivity may allow for the development of sensors capable of detecting specific biomolecules or environmental changes.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal would depend on its specific application. For instance, in biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenylselanyl and phenylsulfanyl groups could play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s conjugated dienal system is analogous to penta-2,4-dienal (MW: 80.97 g/mol), but the addition of phenylselanyl and phenylsulfanyl groups increases its molecular weight and steric bulk. For reference:
- Biphenyl (MW: 152.93 g/mol, Stability Index: 1.04) lacks polarizable chalcogens, resulting in lower polarity and reactivity compared to the target compound .
- Pent-2-enoic acid (MW: 98.96 g/mol, Stability Index: 1.58) replaces the aldehyde group with a carboxylic acid, enhancing hydrogen-bonding capacity but reducing conjugation .
The selenium and sulfur substituents in the target compound likely enhance its electron-accepting capacity, similar to 9H-xanthen-9-one (MW: 194.93 g/mol), which exhibits planar aromaticity and charge-transfer transitions . However, the steric hindrance from phenyl groups may restrict planarity, favoring twisted intramolecular charge-transfer (TICT) states, as observed in studies on rehybridization and planarization effects in donor-acceptor systems .
Solvent Interactions and Stability
Evidence from solvent-effect studies suggests that bulky substituents (e.g., phenylselanyl) reduce solubility in polar solvents compared to pent-2-enal (MW: 82.97 g/mol, Stability Index: 1.43) . The dual chalcogens may also increase stability against oxidation relative to 3-hydroxypropyl acid (Stability Index: 1.67), which lacks sulfur/selenium-mediated redox buffering .
Data Table: Key Properties of Analogous Compounds
| Compound | Molecular Weight (g/mol) | Stability Index | Notable Features |
|---|---|---|---|
| Penta-2,4-dienal | 80.97 | 1.44 | Conjugated dienal, minimal steric bulk |
| Biphenyl | 152.93 | 1.04 | Nonpolar, planar aromatic system |
| Pent-2-enoic acid | 98.96 | 1.58 | Carboxylic acid group, H-bonding |
| 9H-Xanthen-9-one | 194.93 | N/A | Planar charge-transfer scaffold |
| Target Compound (Inferred) | ~350–400* | Moderate | Dual chalcogens, redox activity, steric hindrance |
*Estimated based on substituent contributions.
Research Findings and Implications
- Steric vs. Electronic Effects : The phenyl groups in the target compound likely impose steric constraints, reducing conformational flexibility compared to pent-2-enal . This could limit its utility in reactions requiring planar transition states but enhance stability in harsh environments.
- Chalcogen Synergy: The combination of selenium and sulfur may create synergistic redox behavior, akin to selenoether-thioether systems in catalysis, though direct evidence requires further study .
- Fluorescence Potential: Analogous TICT-active compounds exhibit solvent-dependent fluorescence; the target compound’s twisted structure may similarly enable tunable emission, but its bulky groups could quench quantum yields .
Biological Activity
5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and selenium and sulfur functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal is with a molecular weight of 256.37 g/mol. The compound features a conjugated diene system, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of penta-2,4-dienals have demonstrated significant activity against various bacterial strains.
Case Studies:
-
In Vitro Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of selenium-containing compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with phenylselenyl groups exhibited promising inhibitory effects on bacterial growth, suggesting that 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal may possess similar properties .
-
Mechanism of Action :
- The mode of action for phenylselenyl compounds typically involves the disruption of microbial cell membranes and interference with metabolic pathways. This mechanism was observed in studies where phenylselenyl derivatives inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections .
Anticancer Activity
The anticancer properties of organoselenium compounds are well-documented, with several studies indicating their ability to induce apoptosis in cancer cells.
Research Findings:
-
Cell Line Studies :
- In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that selenium-containing compounds can inhibit cell proliferation and induce apoptosis through oxidative stress mechanisms . The presence of phenyl groups enhances these effects by facilitating cellular uptake.
-
Synergistic Effects :
- There is evidence suggesting that combining 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects. This synergy could be attributed to the compound's ability to modulate cellular signaling pathways involved in drug resistance .
Comparative Biological Activity Table
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal | Moderate | High | Disruption of cell membranes, apoptosis induction |
| Phenylselenium derivatives | High | Moderate | Reactive oxygen species generation |
| Other organosulfur compounds | Variable | High | Inhibition of cell proliferation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step organoselenium and organosulfur coupling reactions. Key parameters include temperature control (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of phenylselenol and phenylsulfenyl chloride. Yield optimization requires real-time monitoring via HPLC or GC-MS to track intermediate formation . To address low yields, consider iterative adjustments to catalyst loading (e.g., Pd/Cu systems) and inert atmosphere conditions to suppress side reactions like disulfide formation .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography (single-crystal analysis) resolves stereochemistry at the dienal moiety and confirms selenium-sulfur bond geometry .
- NMR (¹H, ¹³C, ⁷⁷Se) identifies electronic environments, with ⁷⁷Se NMR shifts (δ 250–350 ppm) indicating selenide coordination .
- DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict reactivity .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability assays should include:
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>150°C).
- UV-Vis spectroscopy under light exposure (λ = 254–365 nm) to detect photolytic degradation.
- HPLC-MS for quantifying hydrolytic byproducts in aqueous buffers (pH 3–11). Store in amber vials at –20°C under argon to mitigate oxidation .
Advanced Research Questions
Q. How do competing selenium-sulfur interactions influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Mechanistic studies require kinetic isotope effect (KIE) experiments and in situ EXAFS to probe bond cleavage dynamics. Compare reactivity in Pd-catalyzed couplings (e.g., Heck or Suzuki) with/without selenium coordination. Theoretical frameworks like Marcus theory can model electron-transfer barriers, while Hammett plots correlate substituent effects with reaction rates .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound?
- Methodological Answer : Contradictions often arise from heterogeneous reaction conditions (e.g., solvent purity, trace O₂). Standardize protocols using DoE (Design of Experiments) to isolate variables. Validate via multivariate regression analysis and cross-lab reproducibility trials. Reference CRDC subclass RDF2050108 (process control) for simulation-based error mitigation .
Q. How can computational models predict the environmental fate of this compound?
- Methodological Answer : Apply molecular dynamics (MD) and QSAR models to simulate hydrolysis, photolysis, and bioaccumulation. Parameterize using experimental half-lives (e.g., OECD 307 biodegradation tests) and partition coefficients (log Kow). Link results to atmospheric chemistry frameworks (e.g., EPACT-based receptor models) for ecological risk assessment .
Q. What advanced techniques validate the compound’s role in asymmetric catalysis?
- Methodological Answer : Use chiral HPLC with polysaccharide columns to separate enantiomers. Pair with VCD (Vibrational Circular Dichroism) spectroscopy to assign absolute configurations. Kinetic resolution studies (e.g., ee vs. conversion plots) and Eyring analysis quantify enantioselectivity (ΔΔG‡) under varying temperatures .
Methodological Frameworks and Data Presentation
- Theoretical Anchoring : Align experimental designs with organochalcogen chemistry theories (e.g., Hard-Soft Acid-Base principles for Se/S ligand behavior) .
- Data Tables : Include comparative yields, spectroscopic benchmarks, and computational parameters (e.g., bond lengths, activation energies) .
- Contradiction Analysis : Use Bayesian statistics to weigh evidence quality and identify systemic biases (e.g., instrumental detection limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
